N-CYCLOHEPTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cycloheptyl group attached to one nitrogen atom and a 3-(methylsulfanyl)phenyl group attached to the other nitrogen atom of the urea moiety
Scientific Research Applications
N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of cycloheptylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and catalyst-free reactions, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; reflux conditions.
Substitution: Nitric acid, bromine; room temperature to 60°C.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA
- N-CYCLOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA
- N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA
Uniqueness
N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to its specific cycloheptyl group, which can influence its chemical reactivity and biological activity. The size and flexibility of the cycloheptyl group can affect the compound’s ability to interact with molecular targets, potentially leading to different biological effects compared to its analogs .
Properties
IUPAC Name |
1-cycloheptyl-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNBEROCEQLIFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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